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molecular formula C6H10N2O2S B8480469 6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one CAS No. 62382-45-0

6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one

Cat. No. B8480469
M. Wt: 174.22 g/mol
InChI Key: UBMLGUIMFYLAMN-UHFFFAOYSA-N
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Patent
US04071627

Procedure details

A mixture of 12 g. of 1-ethoxycarbonylmethylthio-2-nitro-2-methylpropionaldoxime and 150 ml of ammonium hydroxide was charged into a pyrex pressure bottle and stirred at room temperature for three days. The excess ammonia and water was stripped from the reaction mixture under reduced pressure. The solid crystalline residue was washed with a small amount of cold water and dried. The residue was then recrystallized from acetonitrile to yield 4 g of 2-Oximino-3,3-dimethyltetrahydro-1,4-thiazin-5-one, m.p. 234°-236° C. The nmr and infrared spectra supported the proposed structure.
Name
1-ethoxycarbonylmethylthio-2-nitro-2-methylpropionaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][S:7][C:8](=[N:15][OH:16])[C:9]([N+:12]([O-])=O)([CH3:11])[CH3:10])=O)C.[OH-].[NH4+].N>O>[N:15](=[C:8]1[C:9]([CH3:11])([CH3:10])[NH:12][C:4](=[O:3])[CH2:6][S:7]1)[OH:16] |f:1.2|

Inputs

Step One
Name
1-ethoxycarbonylmethylthio-2-nitro-2-methylpropionaldoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CSC(C(C)(C)[N+](=O)[O-])=NO
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12 g
WASH
Type
WASH
Details
The solid crystalline residue was washed with a small amount of cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue was then recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N(O)=C1SCC(NC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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